molecular formula C19H14N2 B3255659 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 25797-08-4

2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3255659
CAS No.: 25797-08-4
M. Wt: 270.3 g/mol
InChI Key: VFTXQRZMABGZOG-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine is a complex organic compound characterized by its fused pyrrolopyridine core and two phenyl groups attached to the pyrrolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of suitable precursors such as pyrrole derivatives with halides or nitriles under specific conditions.

  • Cyclization Reactions: Cyclization of intermediates to form the pyrrolopyridine core.

  • Phenyl Group Introduction: Introduction of phenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires optimization of reaction conditions, purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the phenyl rings or pyrrolopyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxygenated derivatives.

  • Reduction Products: Reduced phenyl derivatives and saturated pyrrolopyridine derivatives.

  • Substitution Products: Halogenated phenyl derivatives and substituted pyrrolopyridine derivatives.

Scientific Research Applications

2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine has found applications in various scientific fields:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[3,2-b]pyridine. the presence of phenyl groups at the 2 and 3 positions distinguishes it from these compounds, potentially leading to unique chemical and biological properties.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-c]pyridine

  • 1H-pyrrolo[3,2-b]pyridine

  • 2,3-Diphenyl-1H-pyrrolo[3,2-b]pyridine

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Properties

IUPAC Name

2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-14(8-4-1)18-16-11-12-20-13-17(16)21-19(18)15-9-5-2-6-10-15/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXQRZMABGZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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